3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
Description
This compound features a propanamide backbone linked to a benzylsulfonyl group and a 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl moiety. The benzylsulfonyl group enhances solubility and stability, while the 2-chlorophenyl substituent may contribute to bioactivity through halogen bonding. The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition and antimicrobial activity.
Properties
IUPAC Name |
3-benzylsulfonyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c19-15-9-5-4-8-14(15)17-21-22-18(26-17)20-16(23)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCJMGZQZANCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The key steps include:
- Formation of the Oxadiazole Ring : The reaction of 2-chlorobenzohydrazide with appropriate acylating agents leads to the formation of the oxadiazole ring.
- Sulfonylation : The introduction of the benzylsulfonyl group is achieved through the reaction with benzylsulfonyl chloride in the presence of a base.
- Final Amide Formation : The final step involves coupling with propanamide to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays inhibitory effects against various bacterial strains and fungi. For instance:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties against common pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have reported that it can inhibit the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways leading to cell death.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can bind to enzyme active sites, inhibiting their function and disrupting metabolic pathways.
- Receptor Interaction : The benzylsulfonyl group enhances binding affinity to cellular receptors, modulating signal transduction pathways.
Case Studies
Several studies have documented the efficacy of this compound:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Results : Showed inhibition zones comparable to standard antibiotics, indicating potential as a therapeutic agent.
-
Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Results : Significant reduction in cell viability observed at concentrations as low as 10 µM.
Data Table
The following table summarizes key biological activities and findings related to this compound:
| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Cell wall synthesis inhibition |
| Staphylococcus aureus | 10 | Disruption of membrane integrity | |
| Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis |
| HeLa (cervical cancer) | 8 | Cell cycle arrest |
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
Substituted Phenyl Derivatives
- 3-{[5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Propanamide (CAS: 724437-94-9) Key Difference: Bromine replaces chlorine at the phenyl ring, and the sulfonyl group is replaced with a sulfanyl group. The sulfanyl group (–S–) is less electron-withdrawing than sulfonyl (–SO₂–), altering electronic interactions with biological targets .
N-(5-Methyl-1,3-Thiazol-2-yl)-3-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Propanamide (8e)
- Key Difference : Lacks the 2-chlorophenyl and benzylsulfonyl groups; instead, it has a simple phenyl and thiazole substituent.
- Impact : Absence of chlorine and sulfonyl groups may reduce enzyme inhibition potency. The thiazole ring could enhance metabolic stability but reduce solubility compared to the target compound .
Propanamide vs. Acetamide Derivatives
- 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(2-(Methoxycarbonyl)Phenyl)Acetamide (7a)
- Key Difference : Acetamide (shorter chain) instead of propanamide; includes a methoxycarbonyl group.
- Impact : The shorter chain may limit hydrophobic interactions, while the methoxycarbonyl group introduces additional steric and electronic effects. This could reduce membrane permeability compared to the target compound .
Heterocyclic Modifications
Thiadiazole vs. Oxadiazole
- 3-(Benzylsulfonyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Propanamide (CAS: 878678-87-6)
Piperidinyl-Substituted Oxadiazoles
- 3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(2-Ethylphenyl)Propanamide (7k)
- Key Difference : Incorporates a piperidinyl group and a 4-chlorophenylsulfonyl moiety.
- Impact : The piperidinyl group may improve bioavailability through enhanced solubility and reduced plasma protein binding. However, the 4-chlorophenylsulfonyl group could exhibit different steric effects compared to the target compound’s benzylsulfonyl group .
Physicochemical Properties
*Estimated based on structural analogs.
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s benzylsulfonyl group would show strong S=O stretches at ~1350–1150 cm⁻¹, similar to analogs like 7k .
- NMR : The 2-chlorophenyl group would exhibit distinct aromatic proton signals (δ ~7.3–7.5 ppm), differing from bromophenyl (δ ~7.5–7.7 ppm) or methylphenyl (δ ~6.8–7.2 ppm) analogs .
Preparation Methods
Synthetic Routes for 3-(Benzylsulfonyl)-N-(5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Propanamide
Synthesis of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazide intermediate. Two primary methods are employed:
Method A: Phosphorus Oxychloride-Mediated Cyclization
- Hydrazide Formation : 2-Chlorobenzoyl hydrazide is prepared by reacting 2-chlorobenzoyl chloride with hydrazine hydrate in ethanol at 0–5°C for 2 hours.
- Diacylhydrazide Synthesis : The hydrazide reacts with a second equivalent of 2-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N,N'-bis(2-chlorobenzoyl)hydrazine.
- Cyclization : The diacylhydrazide is treated with phosphorus oxychloride (POCl₃) under reflux (80°C, 4 hours), forming 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with a reported yield of 72–78%.
Method B: Carbonyldiimidazole (CDI)-Assisted Cyclization
- Activation : 2-Chlorobenzoyl hydrazide is treated with CDI in tetrahydrofuran (THF), forming an imidazole intermediate.
- Ring Closure : Heating the intermediate at 60°C for 6 hours produces the oxadiazole amine with a yield of 68–70%.
Table 1: Comparison of Oxadiazole Synthesis Methods
| Method | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | POCl₃ | 80°C | 4 | 72–78 |
| B | CDI | 60°C | 6 | 68–70 |
Preparation of 3-(Benzylsulfonyl)Propanoic Acid
The benzylsulfonyl group is introduced via sulfonylation or oxidation of a thioether precursor:
Route 1: Thioether Oxidation
- Thioether Formation : 3-Bromopropanoic acid reacts with benzyl mercaptan in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 8 hours), yielding 3-(benzylthio)propanoic acid.
- Oxidation : The thioether is oxidized with oxone (2 equiv) in acetone-water (3:1) at 25°C for 12 hours, producing 3-(benzylsulfonyl)propanoic acid (85–90% yield).
Route 2: Direct Sulfonylation
- Nucleophilic Substitution : 3-Chloropropanoic acid reacts with sodium benzylsulfinate (prepared from benzylsulfinic acid and NaOH) in DMF at 100°C for 24 hours, yielding the sulfonyl derivative (60–65% yield).
Table 2: Sulfonyl Group Introduction Strategies
| Route | Starting Material | Reagent | Yield (%) |
|---|---|---|---|
| 1 | 3-Bromopropanoic acid | Benzyl mercaptan → Oxone | 85–90 |
| 2 | 3-Chloropropanoic acid | Sodium benzylsulfinate | 60–65 |
Amide Bond Formation
The final step couples the oxadiazole amine with 3-(benzylsulfonyl)propanoic acid:
Method X: Acid Chloride Coupling
- Activation : 3-(Benzylsulfonyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM (0°C, 2 hours).
- Coupling : The acid chloride reacts with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine in DCM with TEA (25°C, 6 hours), yielding the target compound (75–80% yield).
Method Y: Carbodiimide-Mediated Coupling
- Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- Amidation : The activated ester reacts with the oxadiazole amine at 25°C for 12 hours (70–75% yield).
Table 3: Amidation Efficiency
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| X | SOCl₂ | DCM | 75–80 |
| Y | EDC/HOBt | DMF | 70–75 |
Optimization of Reaction Conditions
- Oxadiazole Cyclization : POCl₃ outperforms CDI in yield and reaction time but requires stringent moisture control.
- Sulfonylation : Thioether oxidation (Route 1) is preferred for higher yields and milder conditions compared to direct substitution (Route 2).
- Amidation : Acid chloride coupling (Method X) offers superior efficiency over carbodiimide activation (Method Y).
Q & A
Q. What are the recommended synthetic routes for 3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves three key steps:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ (phosphorus oxychloride) at 90°C for 3–6 hours .
Sulfonylation : Introduction of the benzylsulfonyl group using benzylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Amidation : Coupling the sulfonylated intermediate with a propanamide derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) under nitrogen .
- Optimization : Adjust pH during precipitation (e.g., pH 8–9 with ammonia) to enhance purity . Monitor reactions via thin-layer chromatography (TLC) and optimize solvent choices (e.g., DMF for polar intermediates) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzylsulfonyl protons at δ 4.3–4.5 ppm, oxadiazole carbons at ~160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇ClN₃O₄S: 418.06) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity (Kᵢ) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on sulfonamide and oxadiazole moieties as key binding groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Comparative SAR Table :
| Compound Modification | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 2-Chlorophenyl vs. 3-Bromophenyl | 0.45 vs. 1.2 (EGFR inhibition) | |
| Benzylsulfonyl vs. Methylsulfonyl | 2.8 vs. >10 (Anticancer) |
- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines for target specificity .
Q. How can regioselective functionalization of the oxadiazole ring enhance pharmacological properties?
- Methodology :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position using HNO₃/H₂SO₄ to improve metabolic stability .
- Click Chemistry : Attach PEGylated side chains via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility .
- Photophysical Probes : Incorporate fluorophores (e.g., dansyl) for cellular imaging studies .
Data Contradiction Analysis
Q. Why do structural analogs with minor substituent changes show divergent bioactivity profiles?
- Methodology :
- Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., PDB ID 6XYZ) to identify steric clashes or hydrogen-bonding variations .
- Free Energy Calculations : Use MM-GBSA to quantify binding energy differences caused by substituents (e.g., -Cl vs. -CF₃) .
- Metabolite Screening : LC-MS/MS to detect unexpected metabolic modifications (e.g., sulfonamide oxidation) in inactive analogs .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Measure plasma half-life (t₁/₂) via LC-MS and calculate bioavailability .
- Toxicity : 28-day repeat-dose study in mice (OECD 407 guidelines). Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
- BBB Penetration : Assess brain-plasma ratio (Kp) using in situ perfusion models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
